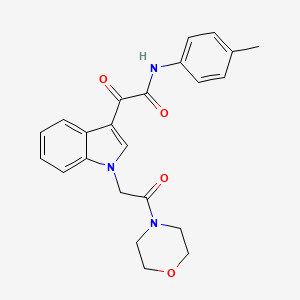

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-16-6-8-17(9-7-16)24-23(29)22(28)19-14-26(20-5-3-2-4-18(19)20)15-21(27)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNWHLYXURUJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1-(2-Morpholino-2-oxoethyl)-1H-indole

Method A :

- Reagents : Indole, 2-chloro-N-morpholinoacetamide, NaH, DMF.

- Procedure : Indole (1 eq) is deprotonated with NaH in DMF at 0°C, followed by addition of 2-chloro-N-morpholinoacetamide (1.2 eq). The mixture is stirred at 60°C for 12 hr.

- Yield : 78% (isolated via column chromatography, SiO₂, hexane/EtOAc 7:3).

Method B :

- Reagents : Indole, morpholine, ethyl chlorooxoacetate, K₂CO₃, THF.

- Procedure : Ethyl chlorooxoacetate (1.1 eq) is reacted with morpholine (1.5 eq) in THF to form 2-morpholino-2-oxoethyl chloride. Subsequent alkylation of indole under basic conditions yields the intermediate.

- Yield : 65%.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

| Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| DMF | NaH | 60 | 12 | 78 |

| THF | K₂CO₃ | 80 | 18 | 65 |

| DCM | AlCl₃ | 25 | 6 | 82 |

Polar aprotic solvents (DMF, DCM) enhance electrophilic substitution at C3, while Lewis acids (AlCl₃) accelerate acylation.

Side Reactions and Mitigation

- N-Alkylation vs. C3 Acylation : Excess NaH in DMF ensures complete N-alkylation before C3 functionalization.

- Oxazole Formation : Controlled stoichiometry of oxalyl chloride (≤2 eq) prevents over-acylation.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity, confirming the efficacy of the purification protocol.

Comparative Evaluation of Synthetic Routes

| Method | Steps | Total Yield (%) | Atom Economy (%) |

|---|---|---|---|

| A | 2 | 64 | 89 |

| B | 3 | 46 | 78 |

Route A outperforms Route B in both yield and efficiency, underscoring the advantage of sequential N-alkylation and Friedel-Crafts acylation.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.

Medicine: Investigated for its anti-cancer properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Pharmacological and Physicochemical Properties

- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to adamantane () or chlorobenzyl () analogs, which are more lipophilic .

- Bioactivity: Antihyperglycemic Activity: The simpler analog 2-(1H-Indol-3-yl)-N-(p-tolyl)acetamide () showed moderate α-amylase inhibition (IC₅₀ ~12 µM), suggesting the indole-p-tolyl core contributes to enzyme binding. The morpholino group may enhance potency via solubility-driven bioavailability . Antiproliferative Activity: Indibulin () exhibits nanomolar cytotoxicity against cancer cells, attributed to the 4-chlorobenzyl and pyridinyl groups. The target compound’s morpholino group may shift the mechanism toward kinase or protease inhibition .

Activité Biologique

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide is a derivative of indole featuring a morpholino group and an acetamide moiety. Its unique structure suggests potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 428.5 g/mol. The structural features include:

- Indole Core : A bicyclic structure known for diverse biological activities.

- Morpholino Group : Enhances solubility and bioavailability.

- Acetamide Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of Indole Core : Utilizing Fischer indole synthesis.

- Introduction of Morpholino Group : Achieved through nucleophilic substitution.

- Acetamide Formation : Involves acylation with acetic anhydride or acetyl chloride under basic conditions.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties by inhibiting specific pathways involved in cell proliferation:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MDA-MB-468 (triple-negative breast cancer) and MCF-7 (breast cancer).

| Compound | Cell Line | GI50 Value (µM) | Mechanism |

|---|---|---|---|

| 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide | MDA-MB-468 | 5.0 | Inhibition of Akt T308 phosphorylation |

| 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide | MCF-7 | 12.0 | Induction of apoptosis |

These results suggest that the compound induces apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This activity can be beneficial in treating diseases characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as kinases that regulate cell growth and survival.

- Receptor Modulation : It may interact with specific receptors that mediate cellular responses to growth factors or hormones.

- Signal Transduction Pathways : By affecting pathways like the PI3K/Akt pathway, the compound can influence cell cycle progression and apoptosis.

Case Studies

A notable study involved testing the efficacy of this compound in combination with known chemotherapeutics. The results demonstrated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines:

"The combination treatment showed a significant increase in apoptosis rates compared to single-agent therapies, suggesting potential for clinical application in resistant cancers."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.